molecular formula C31H34O5S2 B8384815 Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate

Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate

Cat. No. B8384815
M. Wt: 550.7 g/mol
InChI Key: WYYSEXOKTYXQKL-UHFFFAOYSA-M
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Patent
US08394570B2

Procedure details

In 125 g of trifluoroacetic acid were dissolved 14.8 g (0.10 mole) of sodium isethionate and 18.0 g (0.10 mole) of 1-adamantanecarboxylic acid. To this solution, 32.0 g (0.15 mole) of trifluoroacetic anhydride was added dropwise, followed by stirring for 2 hours at room temperature. Then 430 g (0.15 mole) of an aqueous solution of triphenylsulfonium chloride prepared in Synthesis Example 1-1, 800 g of water, and 1,500 g of methylene chloride were added, followed by stirring for 1 hour at room temperature. At the end of stirring, the organic layer was taken out, aqueous sodium bicarbonate was added dropwise until the pH of the aqueous layer ceased to be acidic, and the organic layer was then taken out. The organic layer was washed with water and concentrated in vacuum. Methyl isobutyl ketone was added to the concentrate, which was concentrated in vacuum again while distilling off the residual water. Diisopropyl ether was added to the residue for recrystallization. The crystals were collected and dried, obtaining the target compound, triphenylsulfonium 2-(adamantane-1-carbonyloxy)ethanesulfonate. White crystals, 34.1 g, yield 62%. The compound, designated PAG-1, has the following structure.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
430 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
800 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium isethionate
Quantity
14.8 g
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
125 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][OH:7])([O-:4])(=[O:3])=[O:2].[Na+].[C:9]12([C:19](O)=[O:20])[CH2:18][CH:13]3[CH2:14][CH:15]([CH2:17][CH:11]([CH2:12]3)[CH2:10]1)[CH2:16]2.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[Cl-].[C:36]1([S+:42]([C:49]2[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=2)[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.C(=O)(O)[O-].[Na+]>FC(F)(F)C(O)=O.C(Cl)Cl.O>[C:9]12([C:19]([O:7][CH2:6][CH2:5][S:1]([O-:4])(=[O:3])=[O:2])=[O:20])[CH2:16][CH:15]3[CH2:14][CH:13]([CH2:12][CH:11]([CH2:17]3)[CH2:10]1)[CH2:18]2.[C:49]1([S+:42]([C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:50]=[CH:51][CH:52]=[CH:53][CH:54]=1 |f:0.1,4.5,6.7,11.12|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
aqueous solution
Quantity
430 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
800 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
sodium isethionate
Quantity
14.8 g
Type
reactant
Smiles
S(=O)(=O)([O-])CCO.[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
125 g
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring for 1 hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
At the end of stirring
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
ADDITION
Type
ADDITION
Details
Methyl isobutyl ketone was added to the concentrate, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuum again
DISTILLATION
Type
DISTILLATION
Details
while distilling off the residual water
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the residue for recrystallization
CUSTOM
Type
CUSTOM
Details
The crystals were collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)OCCS(=O)(=O)[O-].C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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